molecular formula C13H17NO3 B070692 Ethyl 2-morpholinobenzoate CAS No. 192817-79-1

Ethyl 2-morpholinobenzoate

Cat. No. B070692
M. Wt: 235.28 g/mol
InChI Key: UIVDSGDHUXOYDW-UHFFFAOYSA-N
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Description

Ethyl 2-morpholinobenzoate is a compound that involves morpholine, a versatile heterocyclic moiety used in various chemical syntheses and applications. The interest in such compounds stems from their unique properties and potential applications in diverse fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves reactions that introduce the morpholine ring into target molecules. For example, the tellurated derivative of morpholine can be synthesized by reacting in situ generated aryl telluride with 4-(2-chloroethyl)morpholine hydrochloride under nitrogen atmosphere (Singh, Kumar, & Butcher, 2001). Another method involves the copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene to synthesize 2-aminomethyl morpholines (Sequeira & Chemler, 2012).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can adopt chair conformations, and is often linked to other functional groups that determine the compound's properties and reactivity. The molecular structure is crucial for understanding the compound's interactions and potential applications (Lin, Wu, Zhang, & Cao, 2012).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, showcasing a range of reactivities depending on their structure. For instance, they can undergo reactions with azidoformates to produce nitrene-insertion products (Tsuchida, Koyama, Mitani, & Takeuchi, 1980), or form complexes with metals, indicating their potential as ligands in coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as density, refractive index, and thermal properties, are crucial for their application in various domains. Protic ionic liquids based on morpholinium cations, for example, have been studied for their densities, refractive indices, thermal properties, and electrochemical windows, highlighting the importance of these properties in applications like electrolytes for fuel cells (Brigouleix, Anouti, Jacquemin, Caillon-Caravanier, Galiano, & Lemordant, 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, define the applications and usefulness of morpholine derivatives. The ability to form inclusion complexes, participate in transfer hydrogenation reactions, or undergo specific transformations, showcases the versatility and utility of these compounds (Seilkhanov et al., 2015).

Scientific Research Applications

  • Polymer Chemistry : Andrews et al. (1997) explored the reactions of N-ethyl morpholine with ethereal adducts of AlH3, leading to the formation of hydride-bridged polymers. This research contributes to understanding the bonding modes of Lewis bases to AlH3, including mono Al···H hydride bridging, which is significant in polymer chemistry (Andrews, Raston, Skelton, & White, 1997).

  • Copolymerization Studies : Rivas and Pizarro (1989) investigated the copolymerization of 2-ethyl-2-oxazoline with o- and p-methylphenylmaleimide. This research is relevant for understanding the properties and potential applications of these copolymers (Rivas & Pizarro, 1989).

  • Synthesis of Pharmaceuticals : Hao Zhi-hui (2007) conducted a study on the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the antiobesity agent rimonabant. The study demonstrates the synthesis process from p-chloropropiophenone (Hao Zhi-hui, 2007).

  • Topoisomerase I Inhibitors : Naumczuk et al. (2016) presented evidence that a derivative of camptothecin, which includes a morpholine component, binds covalently to 2′-deoxyguanosine. This finding is significant in cancer therapy, as camptothecin derivatives are used as chemotherapeutic agents (Naumczuk et al., 2016).

  • Hydrogel Development for Heavy Metal Ion Sequestration : Kawalec et al. (2013) developed polycarbonate-based hydrogels functionalized with 2-(morpholin-4-yl)ethyl groups. These hydrogels demonstrated properties for withdrawing and retaining lead ions from aqueous solutions, which is vital for environmental applications (Kawalec, Dove, Mespouille, & Dubois, 2013).

  • Chemical Kinetics in Drug Development : Gu, Dunn, and Dvorak (1989) examined the chemical and enzymatic hydrolysis of morpholino ethyl ester derivatives of a developmental analgesic agent, RS-82917. This study is relevant to prodrug research, particularly in understanding the hydrolysis kinetics for potential application as prodrugs (Gu, Dunn, & Dvorak, 1989).

Safety And Hazards

Ethyl 2-morpholinobenzoate is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, it is recommended to rinse the mouth and seek medical attention .

properties

IUPAC Name

ethyl 2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVDSGDHUXOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428083
Record name ethyl 2-morpholinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-morpholinobenzoate

CAS RN

192817-79-1
Record name ethyl 2-morpholinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Léost, B Chantegrel, C Deshayes - Tetrahedron, 1997 - Elsevier
The thermolysis of 1-diazo-2-oxo-(2-N,N-disubstituted aminophenyl)ethylphosphonates 1 gave rise to 2-oxoindolinium enolate derivatives 4 through Wolff rearrangement and …
Number of citations: 19 www.sciencedirect.com

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